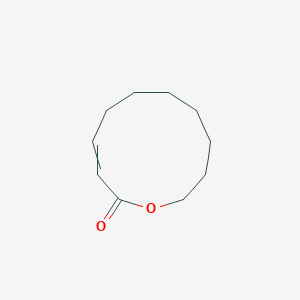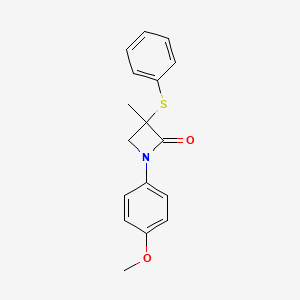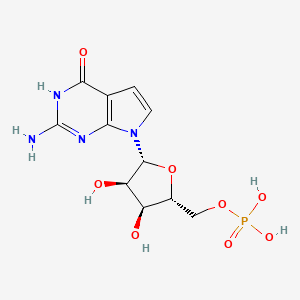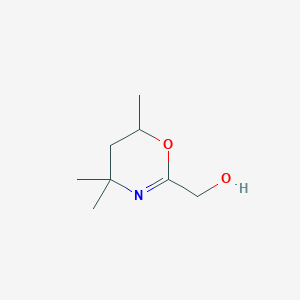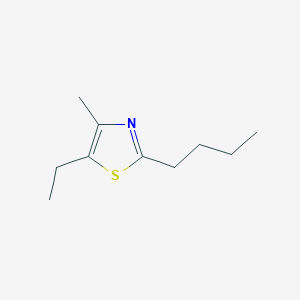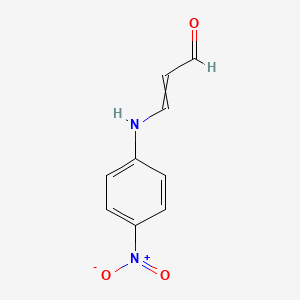
3-(Nitromethyl)-1-phenyl-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Nitromethyl)-1-phenyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of nitro compounds Nitro compounds are characterized by the presence of one or more nitro groups (-NO2) attached to a carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Nitromethyl)-1-phenyl-1H-pyrazol-5-amine can be achieved through several methods. One common approach involves the nitration of aromatic compounds. For example, the nitration of benzene derivatives can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures . Another method involves the reaction of alkyl halides with nitrite ions in suitable solvents such as dimethyl sulfoxide or dimethylformamide .
Industrial Production Methods
Industrial production of nitro compounds often involves large-scale nitration processes. These processes typically use nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure high yields and minimize the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Nitromethyl)-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, lithium aluminum hydride, and various electrophiles. The reaction conditions, such as temperature and solvent, are chosen based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields an amine, while nitration of the aromatic ring can introduce additional nitro groups .
Wissenschaftliche Forschungsanwendungen
3-(Nitromethyl)-1-phenyl-1H-pyrazol-5-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(Nitromethyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The specific pathways and targets depend on the compound’s structure and the context in which it is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitromethane: A simple nitro compound used in organic synthesis and as a fuel additive.
Nitrobenzene: An aromatic nitro compound used in the production of aniline and other chemicals.
2-Nitro-3-iodoindole: A nitro compound with potential biological activity.
Uniqueness
3-(Nitromethyl)-1-phenyl-1H-pyrazol-5-amine is unique due to its specific structure, which combines a nitro group with a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
86737-51-1 |
|---|---|
Molekularformel |
C10H10N4O2 |
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
5-(nitromethyl)-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C10H10N4O2/c11-10-6-8(7-13(15)16)12-14(10)9-4-2-1-3-5-9/h1-6H,7,11H2 |
InChI-Schlüssel |
QTLJKBJGONKCNC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


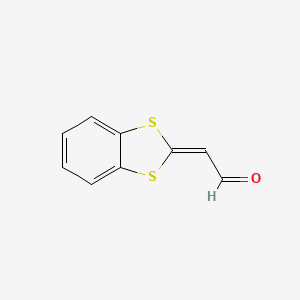

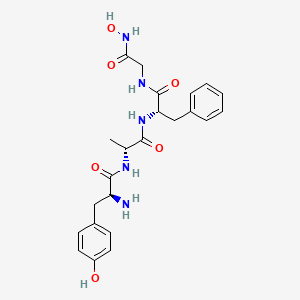

![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)


